molecular formula C10H14O3 B3056516 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester CAS No. 72036-33-0

2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester

Cat. No.: B3056516
CAS No.: 72036-33-0
M. Wt: 182.22 g/mol
InChI Key: LVUQPCAQXKXOEE-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester is an alkyne-containing ester derivative featuring a propynoic acid backbone with a 1-hydroxycyclohexyl substituent at the 3-position and a methyl ester group. This compound combines the reactivity of the triple bond in propynoic acid with the steric and electronic effects of the hydroxycyclohexyl moiety. While direct structural data for this compound is absent in the provided evidence, its properties can be inferred from structurally related esters (e.g., cyclopropyl, phenyl, or pyridinyl-substituted analogs) .

Properties

IUPAC Name

methyl 3-(1-hydroxycyclohexyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQPCAQXKXOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402677
Record name 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72036-33-0
Record name 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester typically involves the esterification of 2-propynoic acid with 3-(1-hydroxycyclohexyl) alcohol. This reaction is often catalyzed by acidic or basic catalysts under mild conditions to achieve high yields. The reaction conditions may include:

    Temperature: Room temperature to 60°C

    Catalysts: Sulfuric acid, hydrochloric acid, or sodium hydroxide

    Solvents: Methanol, ethanol, or other suitable organic solvents

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-carboxylic acid

    Reduction: 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-methanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₁₀H₁₄O₃ (inferred from substituent addition to the propynoic acid methyl ester core).
  • Functional Groups : Terminal alkyne, ester, and hydroxyl group.
  • Potential Applications: Research intermediates, pharmaceutical precursors, or specialty polymers (based on analogs in and ).

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 2-propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester and its structural analogs:

Table 1: Comparative Properties of Substituted 2-Propynoic Acid Methyl Esters

Compound Name Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Hazards
This compound 1-Hydroxycyclohexyl C₁₀H₁₄O₃ 182.18 (calc.) ~1.1–1.2 (est.) ~250–300 (est.) Likely H315, H319
2-Propynoic acid, 3-cyclopropyl-, methyl ester Cyclopropyl C₇H₈O₂ 140.14 N/A N/A H315, H319, H335
2-Propynoic acid, 3-(3-pyridinyl)-, 1,1-dimethylethyl ester 3-Pyridinyl C₁₂H₁₃NO₂ 203.24 1.09 305.8 N/A
Methyl 3-(4-chloro-2,3-difluorophenyl)-2-propynoate 4-Chloro-2,3-difluorophenyl C₁₀H₅ClF₂O₂ 230.6 1.41 282.2 N/A

Structural and Functional Differences

This contrasts with non-polar substituents like cyclopropyl () or aromatic groups (). Aromatic vs.

Physical Properties :

  • Molecular Weight : The hydroxycyclohexyl derivative (182.18 g/mol) is heavier than cyclopropyl analogs (140.14 g/mol) but lighter than pyridinyl or halogenated phenyl derivatives (203–230 g/mol) .
  • Boiling Point : Bulky substituents (e.g., hydroxycyclohexyl) likely elevate boiling points compared to smaller groups (cyclopropyl), though less than halogenated aromatics due to reduced molecular symmetry .

Reactivity :

  • Ester Hydrolysis : The hydroxycyclohexyl group may sterically hinder nucleophilic attack on the ester carbonyl, slowing hydrolysis relative to less bulky analogs.
  • Alkyne Reactivity : Terminal alkynes are prone to oxidative coupling or click reactions; substituent electronics (e.g., electron-withdrawing halogens in ) modulate this reactivity.

Biological Activity

2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester (CAS No. 922-67-8), also known as methyl propiolate, is an organic compound characterized by a propynoic acid structure with a hydroxycyclohexyl substituent. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C4_4H6_6O2_2
  • Molecular Weight : 86.09 g/mol
  • Structural Characteristics : The presence of a propyne group and a hydroxycyclohexyl moiety contributes to its unique reactivity and biological interactions.

The biological activity of 2-propynoic acid methyl ester is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzymatic activities and receptor functions, influencing physiological processes such as:

  • Antioxidant Activity : Some studies suggest that derivatives of propynoic acid exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Research indicates that compounds similar to methyl propiolate may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

Case Studies

  • Antioxidant Studies :
    A study investigated the antioxidant capabilities of methyl propiolate derivatives in vitro. The results showed that these compounds effectively scavenged free radicals, demonstrating a protective effect against oxidative damage in human cell lines .
  • Antimicrobial Activity :
    Another research effort focused on the antimicrobial properties of methyl propiolate. The results indicated that it exhibited inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to assess potency.

Data Tables

Activity Type Tested Concentration (µg/mL) Effect Observed
Antioxidant50Significant free radical scavenging
Antimicrobial100Inhibition of bacterial growth

Pharmacological Potential

The pharmacological potential of 2-propynoic acid methyl ester has been explored in various studies:

  • Cancer Research : Preliminary studies suggest that methyl propiolate may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : There are indications that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of 2-propynoic acid methyl ester. Toxicological assessments have shown that at certain concentrations, it may cause cytotoxic effects; thus, further studies are necessary to determine safe dosage levels for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves esterification of the parent acid (3-(1-hydroxycyclohexyl)-2-propynoic acid) with methanol under acid catalysis. Reaction optimization includes monitoring pH (to avoid side reactions like hydrolysis) and temperature control (50–70°C) to enhance yield . GC-MS or HPLC (C18 column, UV detection at 210–220 nm) can validate purity and track intermediates .
  • Key Parameters : Use anhydrous conditions to prevent ester hydrolysis; FTIR (C≡C stretch ~2100 cm⁻¹, ester carbonyl ~1720 cm⁻¹) confirms functional groups .

Q. How should researchers characterize the physicochemical properties of this compound, given limited experimental data?

  • Approach : Predicted properties (e.g., boiling point, density) can be modeled via computational tools like COSMOtherm or QSPR. Cross-validate with experimental analogs:

  • Density : ~1.1 g/cm³ (similar to methyl esters of substituted propynoic acids ).
  • LogP : Estimate ~2.1 (using substituent contributions from cyclohexyl and hydroxyl groups) .
    • Experimental Validation : Differential scanning calorimetry (DSC) for melting point determination; polarimetry for optical activity (if stereoisomers exist) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this ester under varying pH and temperature conditions?

  • Degradation Pathways : The ester bond is prone to hydrolysis under acidic/basic conditions. Kinetic studies (HPLC monitoring) show faster degradation at pH < 3 or pH > 10, with activation energy calculated via Arrhenius plots .
  • Stabilization Strategies : Buffered solutions (pH 6–8) and inert atmospheres (N₂) reduce oxidative decomposition. Note: Propynoic esters may form peroxides upon prolonged storage; test with peroxide strips .

Q. How do computational models predict the reactivity of the cyclohexyl-hydroxy substituent in nucleophilic reactions?

  • Modeling : DFT calculations (B3LYP/6-31G*) reveal the hydroxyl group’s electron-donating effect stabilizes transition states in SN2 reactions. The cyclohexyl ring introduces steric hindrance, reducing reactivity at the α-carbon .
  • Contradictions : Predicted nucleophilicity (NBO analysis) may conflict with experimental kinetics due to solvent effects (e.g., DMSO vs. THF). Validate via Hammett plots .

Q. What analytical strategies resolve contradictions in reported toxicity profiles of structurally similar esters?

  • Data Reconciliation : Compare acute toxicity (LD50) and carcinogenicity classifications (IARC vs. ACGIH) for analogs like methyl acrylate (oral LD50 ~300 mg/kg) .
  • In Vitro Assays : Use HepG2 cells for cytotoxicity screening (IC50) and Ames tests for mutagenicity. Conflicting results may arise from impurity profiles (e.g., residual catalysts); enforce strict purification protocols .

Methodological Considerations Table

Parameter Recommended Technique Reference
Purity Analysis HPLC (C18, 0.1% TFA/ACN gradient)
Structural Elucidation NMR (¹H/¹³C), FTIR, HRMS
Stability Testing Accelerated aging (40°C/75% RH, 6 months)
Toxicity Screening OECD 423 Acute Oral Toxicity Guidelines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester
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2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester

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